REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2.ClC1C=CC=C(C(OO)=[O:18])C=1>C(Cl)Cl>[OH:18][CH:6]1[CH:5]2[CH:4]3[CH:3]([CH2:8][CH:7]1[CH2:9]3)[CH2:2][O:1]2
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
OCC1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
it was agitated at the temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30° C
|
Type
|
CUSTOM
|
Details
|
the precipitated benzoic acid was removed by filtration
|
Type
|
WASH
|
Details
|
The filtrate was washed with an aqueous solution of sodium sulfite
|
Type
|
CONCENTRATION
|
Details
|
an aqueous solution of sodium bicarbonate, and then the organic layer was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant crude 2,3-epoxy-5-hydroxy methyl norbornane, 100 ml of toluene and a catalytic amount of a concentrated sulfuric acid were put in a flask
|
Type
|
STIRRING
|
Details
|
agitated at 50° C. for 2 hours
|
Duration
|
2 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1C2CC3C(COC13)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |